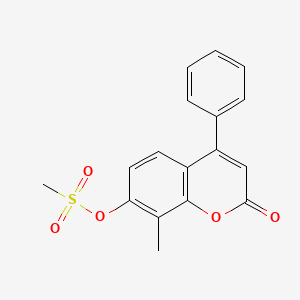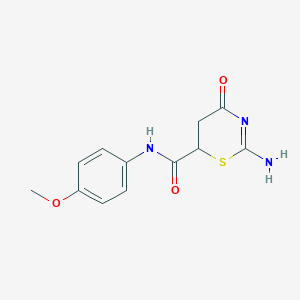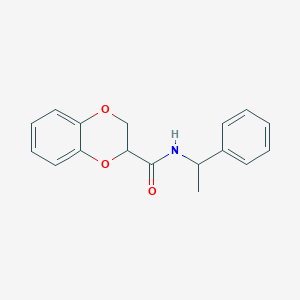![molecular formula C16H17N5OS2 B5209699 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide](/img/structure/B5209699.png)
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide, also known as DT-TA, is a novel compound that has gained considerable attention in the field of medicinal chemistry due to its potential therapeutic applications.
Mécanisme D'action
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide exerts its therapeutic effects through multiple mechanisms of action. In cancer research, this compound inhibits the activity of enzymes involved in the synthesis of DNA, RNA, and proteins, leading to the inhibition of cancer cell growth and induction of apoptosis. In inflammation research, this compound inhibits the activation of NF-κB, a transcription factor that regulates the expression of inflammatory cytokines. In cardiovascular research, this compound reduces oxidative stress and improves cardiac function by activating the Nrf2-ARE pathway.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer research, this compound inhibits the activity of enzymes such as thymidylate synthase, dihydrofolate reductase, and topoisomerase II, leading to the inhibition of cancer cell growth. In inflammation research, this compound reduces the production of inflammatory cytokines such as TNF-α, IL-1β, and IL-6. In cardiovascular research, this compound reduces oxidative stress and improves cardiac function by increasing the expression of antioxidant enzymes such as catalase and superoxide dismutase.
Avantages Et Limitations Des Expériences En Laboratoire
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, there are also some limitations to using this compound in lab experiments, including its limited solubility in water and its instability in the presence of light and air.
Orientations Futures
There are several future directions for the research and development of 2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide. In cancer research, this compound can be further studied for its potential to overcome drug resistance and to be used in combination with other chemotherapeutic agents. In inflammation research, this compound can be further studied for its potential to treat chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In cardiovascular research, this compound can be further studied for its potential to prevent and treat heart failure and other cardiovascular diseases. Additionally, this compound can also be further modified to improve its pharmacokinetic properties and to increase its solubility in water.
Méthodes De Synthèse
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide can be synthesized through a multistep process involving the reaction of 2,6-dimethylphenylhydrazine with ethyl 2-bromoacetate, followed by the reaction of the resulting intermediate with thiosemicarbazide and thienylmethyl bromide. The final product is obtained after purification through column chromatography.
Applications De Recherche Scientifique
2-{[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(2-thienylmethyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and cardiovascular diseases. In cancer research, this compound has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. In inflammation research, this compound has been found to inhibit the production of inflammatory cytokines and reduce inflammation. In cardiovascular research, this compound has been shown to improve cardiac function and reduce oxidative stress.
Propriétés
IUPAC Name |
2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]sulfanyl-N-(thiophen-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5OS2/c1-11-5-3-6-12(2)15(11)21-16(18-19-20-21)24-10-14(22)17-9-13-7-4-8-23-13/h3-8H,9-10H2,1-2H3,(H,17,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDORWLVAHLGVOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2C(=NN=N2)SCC(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[1-(2-phenylethyl)-4-piperidinyl]-1-piperazinecarboxylate](/img/structure/B5209616.png)
![3-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B5209621.png)


![3-[3-(4-chlorophenoxy)-2-hydroxypropyl]-5,5-dimethyl-2,4-imidazolidinedione](/img/structure/B5209651.png)

![3-{3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]phenyl}-2-phenylacrylonitrile](/img/structure/B5209661.png)
![8-{[4-(4-thiomorpholinylcarbonyl)-1,3-oxazol-2-yl]methoxy}quinoline](/img/structure/B5209663.png)
![2-[{2-[2-(4-isopropylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5209668.png)
![methyl 5-[({[4-(benzyloxy)benzoyl]amino}carbonothioyl)amino]-4-cyano-3-methyl-2-thiophenecarboxylate](/img/structure/B5209674.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B5209686.png)
![4-(4-bromophenyl)-5-[2-(1,2,3,4-tetrahydro-9H-carbazol-9-yl)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B5209689.png)

![1-acetyl-4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]piperazine](/img/structure/B5209724.png)